4-(3-bromophenyl)-2-[(4-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Overview
Description
4-(3-bromophenyl)-2-[(4-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C19H14BrClN2OS and its molecular weight is 433.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.96987 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Reactivity
Research has explored the reactivity and synthesis pathways involving pyridine derivatives and thiophenyl compounds. For instance, studies on nucleophilic substitution reactions of thiophenyl 4-nitrobenzoates with pyridines in acetonitrile have shed light on the kinetics and mechanisms of such interactions, highlighting the Brönsted plots and the reactivity-selectivity principle (RSP) applicable to these reactions (Koh, Han, & Lee, 1999). Additionally, synthesis efforts have generated new series of pyridine and fused pyridine derivatives, demonstrating the versatility of pyridinecarbonitriles in creating diverse molecular structures with potential biological and material applications (Al-Issa, 2012).
Electropolymerization and Material Development
The electropolymerization of carboranyl-functionalized pyrroles and thiophenes has been investigated, revealing the synthesis of conducting polymer films through efficient polymerization processes. These polymers exhibit reversible doping characteristics and stability under highly oxidizing conditions, suggesting their utility in electronic and photonic devices (Hao, Fabre, Fronczek, & Vicente, 2007).
Antimicrobial and Antibacterial Activity
Research into the synthesis and biological activity of pyridine derivatives has uncovered compounds with significant antimicrobial and antibacterial properties. For example, the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives has led to the identification of compounds exhibiting notable activity against bacteria and tuberculosis, highlighting the therapeutic potential of such chemical structures (Miszke, Foks, Kędzia, Kwapisz, & Zwolska, 2008).
Properties
IUPAC Name |
4-(3-bromophenyl)-6-[(4-chlorophenyl)methylsulfanyl]-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2OS/c20-14-3-1-2-13(8-14)16-9-18(24)23-19(17(16)10-22)25-11-12-4-6-15(21)7-5-12/h1-8,16H,9,11H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUAZLJGZCXKBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC2=CC=C(C=C2)Cl)C#N)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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